![molecular formula C24H25ClN4O2 B2708151 N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251628-50-8](/img/structure/B2708151.png)
N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It includes a pyrido[4,3-d]pyrimidin-3(4H)-yl group, which is a type of heterocyclic aromatic organic compound. The presence of the chlorobenzyl and methylbenzyl groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the pyrido[4,3-d]pyrimidin-3(4H)-yl, chlorobenzyl, and methylbenzyl groups) would contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the pyrido[4,3-d]pyrimidin-3(4H)-yl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Elucidation
Research into the synthesis of complex pyrimidine derivatives, including those related to N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide, has been robust. One study outlines a multi-step synthetic route starting from basic pyrimidine or pyridopyrimidine scaffolds. These synthetic routes involve intricate steps such as halogenation, nitrosation, and cyclization to achieve the desired complex pyrimidine frameworks. The goal is often to explore novel compounds with potential bioactivity or to understand the structural basis of their activity through detailed synthesis and subsequent characterization (Su et al., 1986).
Potential Anticancer Activity
A significant area of interest is the potential anticancer activity of pyrimidine derivatives. Some derivatives have been shown to exhibit significant in vitro and in vivo anticancer properties. This has led to further exploration of these compounds as a promising avenue for the development of new anticancer agents. The focus has been on analogues of known bioactive molecules, modifying structural elements to enhance activity or reduce toxicity (Klimova et al., 2013).
Antimicrobial and Antibacterial Properties
The antimicrobial and antibacterial properties of pyrimidinone and oxazinone derivatives have been investigated, with some compounds synthesized from pyridines showing promising activity against a range of bacterial and fungal strains. These findings underscore the potential of such compounds in developing new antimicrobial agents. The synthesis of these compounds typically involves the use of starting materials like citrazinic acid, leading to a variety of structurally diverse derivatives with bioactivity (Hossan et al., 2012).
Structural Analysis via Crystallography
Crystallographic analysis has provided detailed insights into the molecular conformation of related compounds, facilitating a deeper understanding of their potential interactions with biological targets. Studies have shown how intramolecular hydrogen bonding can stabilize certain conformations, which may be crucial for bioactivity. This structural information is vital for the rational design of new compounds with improved efficacy and reduced toxicity (Subasri et al., 2016).
Exploration of Light Harvesting Efficiency and Non-Linear Optical Activity
Research has also delved into the physical properties of benzothiazolinone acetamide analogs, investigating their potential in photovoltaic applications. This includes studies on light harvesting efficiency, which could pave the way for their use in dye-sensitized solar cells (DSSCs). Such research not only explores the therapeutic potential of these compounds but also their applicability in materials science, highlighting the versatility of pyrimidine derivatives (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[6-[(4-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-17-5-7-18(8-6-17)13-28-10-9-22-21(14-28)24(31)29(16-27-22)15-23(30)26-12-19-3-2-4-20(25)11-19/h2-8,11,16H,9-10,12-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLIWDOVXNLWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)N(C=N3)CC(=O)NCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide |
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